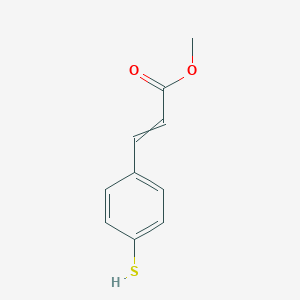

Methyl 3-(4-sulfanylphenyl)prop-2-enoate

Übersicht

Beschreibung

B-cell lymphoma 6 (BCL6) inhibitors are compounds designed to target and inhibit the activity of the BCL6 protein. BCL6 is a zinc finger transcriptional repressor that plays a crucial role in the regulation of genes involved in cell cycle regulation, apoptosis, and immune response. It is frequently dysregulated in various types of cancers, particularly diffuse large B-cell lymphoma (DLBCL), making it a significant target for therapeutic intervention .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BCL6-Inhibitoren beinhaltet typischerweise die Entwicklung und Optimierung von kleinen Molekülen oder Peptiden, die effektiv an das BCL6-Protein binden und dessen Funktion hemmen können. Ein gängiger Ansatz ist die Verwendung von strukturbasiertem Wirkstoffdesign, um Verbindungen zu identifizieren und zu optimieren, die die Wechselwirkung zwischen BCL6 und seinen Corepressoren stören können . Beispielsweise wurden hoch affine Peptide, Makrozyklen und niedermolekulare Inhibitoren mit dieser Methode entwickelt .

Industrielle Produktionsverfahren

Die industrielle Produktion von BCL6-Inhibitoren umfasst großtechnische Synthese- und Reinigungsprozesse. Diese Prozesse sind so konzipiert, dass die Produktion von hochreinen Verbindungen gewährleistet ist, die die für die klinische Anwendung erforderlichen Standards erfüllen. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie werden häufig zur Reinigung und Charakterisierung dieser Inhibitoren verwendet .

Analyse Chemischer Reaktionen

Hydrogenation of the α,β-Unsaturated Ester

Reaction Conditions and Outcomes

| Catalyst | Solvent | H₂ Pressure | Temperature | Yield (%) | Major Product(s) | By-Products |

|---|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1 atm | RT | 45 | Saturated ester | Ethyl ester derivatives (via C–S cleavage) |

Key Findings

- Hydrogenation proceeds selectively at the double bond under mild conditions, yielding the saturated propanoate ester .

- Sulfur adsorption on Pd/C leads to partial catalyst deactivation, limiting conversion efficiency .

- Competitive hydrogenolysis of the C–S bond generates ethyl ester by-products (e.g., ethyl 2-methyl-3-phenylpropanoate) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 15 min | 85 | 3-(4-Sulfanylphenyl)prop-2-enoic acid |

| BBr₃ | CH₂Cl₂ | -78°C | 2 h | 60 | Acid (with demethylation side products) |

Notes

- Demethylation using BBr₃ often produces mixtures due to competing hydrolysis .

- Basic hydrolysis (e.g., NaOH) is less effective due to thiol oxidation under alkaline conditions .

Oxidation of the Sulfanyl Group

The -SH group is susceptible to oxidation, forming disulfides or sulfonic acids.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | RT, 1 h | Disulfide (dimer) | 90 |

| KMnO₄ (acidic) | 60°C, 2 h | 4-Sulfonatophenyl derivative | 75 |

Implications

- Disulfide formation is reversible, enabling dynamic covalent chemistry applications .

- Sulfonic acid derivatives exhibit enhanced water solubility and altered electronic properties .

Cyclization Reactions

While cyclization is common in ortho-sulfanyl analogs (forming benzothiopyranones), the para-substituted derivative shows limited intramolecular reactivity. Forced conditions (e.g., high dilution, Lewis acids) may promote intermolecular dimerization via thiol-ene click chemistry .

Nucleophilic Substitution at Sulfur

The thiol group participates in alkylation or arylation reactions.

Example Reaction

| Reagent | Base | Product | Yield (%) |

|---|---|---|---|

| CH₃I | K₂CO₃ | Methylthioether derivative | 88 |

| PhCH₂Br | Et₃N | Benzylthioether derivative | 82 |

Applications

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential as Enzyme Inhibitors:

Methyl 3-(4-sulfanylphenyl)prop-2-enoate has been identified as a promising candidate for the development of enzyme inhibitors. The sulfanyl group in its structure allows for interactions with biological targets, potentially leading to the design of new drugs aimed at various diseases. For instance, studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting its utility in cardiovascular therapies .

Case Study: Antileukotrienic Agents

Recent research has focused on synthesizing compounds related to this compound as potential antileukotrienic agents. These compounds were evaluated for their ability to inhibit arachidonic acid-induced platelet aggregation, demonstrating significant activity compared to traditional inhibitors . This highlights the compound's potential in treating inflammatory conditions.

Organic Synthesis

Versatile Intermediate:

In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable in synthesizing other functionalized compounds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Halides, amines | Substituted phenylprop-2-enoates |

Materials Science

Polymer Production:

The compound's ability to participate in polymerization reactions makes it useful in materials science. It can be utilized in producing polymers and resins with specific properties such as enhanced durability and chemical resistance. This application is particularly relevant for developing advanced materials used in coatings and adhesives.

Wirkmechanismus

BCL6 inhibitors function by targeting the BCL6 protein and disrupting its interaction with corepressor complexes. This inhibition leads to the derepression of genes that are normally repressed by BCL6, resulting in the reactivation of pathways involved in cell cycle regulation, apoptosis, and immune response . The molecular targets of BCL6 inhibitors include the BCL6 protein itself and its associated corepressors, such as NCOR, SMRT, and BCOR .

Vergleich Mit ähnlichen Verbindungen

BCL6-Inhibitoren sind einzigartig in ihrer Fähigkeit, das BCL6-Protein spezifisch anzugreifen und seine Funktion zu stören. Ähnliche Verbindungen umfassen:

Hoch affine Peptide: Entwickelt, um an das BCL6-Protein mit hoher Spezifität zu binden.

Makrozyklen: Große zyklische Moleküle, die die BCL6-Aktivität effektiv hemmen können.

Niedermolekulare Inhibitoren: Verbindungen, die auf eine hohe Bindungsaffinität und Spezifität für BCL6 optimiert sind

Im Vergleich zu diesen ähnlichen Verbindungen bieten BCL6-Inhibitoren den Vorteil, dass sie hochspezifisch und effektiv das BCL6-Protein angreifen, was sie zu vielversprechenden Kandidaten für die therapeutische Entwicklung macht .

Biologische Aktivität

Methyl 3-(4-sulfanylphenyl)prop-2-enoate, also known as methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate, is an organic compound characterized by its unique sulfanyl group attached to a phenyl ring and a prop-2-enoate moiety. Its molecular formula is C₁₀H₁₀O₂S, with a molecular weight of 194.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug design aimed at various therapeutic targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the sulfanyl group, which enables it to interact with various biological targets. Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity and potentially disrupting critical biological pathways. Such interactions are crucial for understanding its therapeutic effects and guiding drug design strategies.

The mechanism of action involves the compound's ability to act as a nucleophile , allowing it to engage in Michael addition reactions with electrophilic centers in proteins. This reactivity can lead to the development of enzyme inhibitors that may have applications in treating diseases linked to dysregulated enzyme activity. The sulfanyl group enhances the compound's reactivity compared to similar compounds lacking this functional group.

Synthesis and Testing

Research has focused on synthesizing this compound using various methods, including catalytic hydrogenation and specific heterogeneous copper catalysts . In vitro studies have demonstrated its cytotoxicity and antiplatelet activity, indicating potential therapeutic applications. For instance, a study indicated that certain derivatives exhibited significant inhibition of thrombin-induced platelet aggregation, with IC50 values outperforming conventional antiplatelet agents like heparin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-chlorophenyl)prop-2-enoate | C₁₀H₉ClO₂ | Contains a chlorine substituent |

| Ethyl 3-(4-methylphenyl)prop-2-enoate | C₁₁H₁₂O₂ | Features an ethyl group |

| Methyl 3-(4-nitrophenyl)prop-2-enoate | C₁₀H₉N₂O₂ | Contains a nitro group |

| This compound | C₁₀H₁₀O₂S | Contains a sulfanyl group |

This table highlights how this compound is distinguished by its sulfanyl group, which enhances its reactivity and potential interactions within biological systems compared to other similar compounds.

Eigenschaften

IUPAC Name |

methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHBLFORUKMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407255 | |

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-37-1 | |

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.